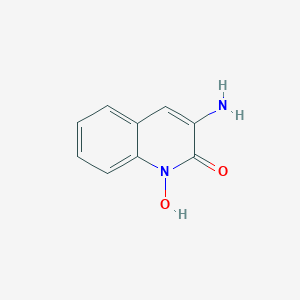
3-Amino-1-hydroxyquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-hydroxyquinolin-2-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3HQ derivatives have been investigated for their potential as therapeutic agents against various diseases:
- Antiviral Activity : Research has shown that 3HQ derivatives can inhibit the endonuclease activity of the H1N1 influenza A virus. Specific structural modifications have been associated with increased potency against this viral target .
- Anticancer Properties : Studies indicate that 3HQ can reduce cell viability in cancer cell lines and induce apoptosis. This suggests a promising avenue for developing anticancer therapies .
- D-amino Acid Oxidase Inhibition : The compound has been identified as a potent inhibitor of human D-amino acid oxidase (DAAO), which is relevant in the context of neurodegenerative diseases .
Enzyme Inhibition
The ability of 3HQ to interact with various enzymes makes it a valuable compound in biochemical research:
- HIV-1 Reverse Transcriptase : 3HQ derivatives have been synthesized and tested for their inhibitory effects on HIV-1 reverse transcriptase, showing promise as antiviral agents .
- Human Phenylalanine Hydroxylase Modulation : Recent studies have demonstrated that 3HQ can modulate the activity of phenylalanine hydroxylase, potentially offering therapeutic strategies for phenylketonuria .
Antimicrobial Activity
The antimicrobial properties of 3HQ have been explored through various studies:
- Bacterial Inhibition : The compound has shown effectiveness against multiple bacterial strains, with modifications leading to improved minimal inhibitory concentration (MIC) values .
Case Studies and Research Findings
Several notable case studies highlight the applications of 3-Amino-1-hydroxyquinolin-2-one:
Propiedades
Número CAS |
16551-96-5 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-amino-1-hydroxyquinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-5,13H,10H2 |
Clave InChI |
JREFLKGIMBMLNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)N2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















